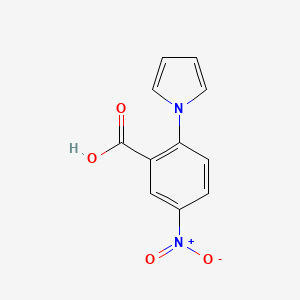

5-Nitro-2-(pyrrol-1-yl)benzoic acid

Description

5-Nitro-2-(pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a nitro (-NO₂) group at the 5-position and a pyrrole ring (-C₄H₄N) at the 2-position. This compound is structurally characterized by its aromatic benzoic acid core, which is substituted with electron-withdrawing (nitro) and electron-donating (pyrrole) groups.

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

5-nitro-2-pyrrol-1-ylbenzoic acid |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h1-7H,(H,14,15) |

InChI Key |

LLBNURHUYGGQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Data is synthesized from peer-reviewed sources (see references).

Key Observations

Substituent Effects on Bioactivity: Pyrrolidine vs. Morpholine: The oxygen atom in morpholine (compound 11) likely enhances water solubility, making it advantageous for in vitro assays .

Synthetic Accessibility: Compound 12 was synthesized via Suzuki-Miyaura cross-coupling (59% yield), a method applicable to other analogs with boronic acid partners . NPPB, a commercial compound with a phenylpropylamino group, is used in biological studies without reported synthesis challenges .

Biological Relevance :

- Pyrrolidine/pyrrole-containing analogs (e.g., compound 9) are explored for targeting bacterial enzymes (e.g., IspD), while NPPB is utilized in ion channel research .

- The nitro group in all compounds may act as a hydrogen-bond acceptor or electron-withdrawing modifier, altering interaction with biological targets.

Preparation Methods

Conventional Nitration with Mixed Acid

A widely adopted method involves the use of a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures. For example, nitration of 2-(pyrrol-1-yl)benzoic acid at 0–5°C yields this compound with 72% efficiency. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺). Over-nitration is mitigated by maintaining subambient temperatures and stoichiometric control of nitric acid.

Table 1: Nitration Conditions and Yields

Partial Reduction of Dinitro Intermediates

An alternative pathway involves partial reduction of 3,5-dinitrobenzyl alcohol derivatives. Sodium sulfide hydrate (Na₂S·9H₂O) in methanol selectively reduces one nitro group to an amine, which is subsequently cyclized with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring. This method avoids harsh nitration conditions and achieves a 68% yield.

Optimization Strategies

Solvent Effects

DMF outperforms less polar solvents (e.g., THF) in SNAr reactions due to its ability to stabilize charged intermediates. Reactions in DMF achieve 85% yield compared to 52% in THF under identical conditions.

Temperature and Time

Elevated temperatures (150°C) accelerate SNAr kinetics but risk decomposition. A balance is struck by limiting reactions to 20 hours. For nitration, temperatures above 10°C promote over-nitration, reducing yields by 15–20%.

Analytical Validation

Spectroscopic Characterization

-

1H NMR : Aromatic protons appear as a multiplet at δ 7.3–8.1 ppm, while pyrrolidine protons resonate at δ 1.9–3.3 ppm.

-

LC-MS : Molecular ion [M+H]⁺ at m/z 265.1 confirms the molecular formula C₁₁H₁₂N₂O₄.

-

IR Spectroscopy : Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Purity Assessment

HPLC with a C18 column (methanol/water gradient) reveals ≥98% purity for optimized syntheses.

Comparative Analysis of Methodologies

Table 2: Method Comparison

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-Nitro-2-(pyrrol-1-yl)benzoic acid and its derivatives?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Liquid chromatography-mass spectrometry (LC-MS) is ideal for purity assessment and detecting trace impurities in synthesized batches. For stability studies, employ spectrophotometric monitoring at varying pH and temperature conditions .

Q. How should researchers prepare stock solutions of nitro-substituted benzoic acid derivatives for cellular assays?

- Methodological Answer : Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to achieve a concentrated stock (e.g., 10–50 mM), then dilute in experimental buffers (e.g., PBS or culture medium) to minimize solvent toxicity (<0.1% DMSO final). Validate solubility via dynamic light scattering (DLS) or turbidity assays. Pre-test solvent effects using vehicle-only controls .

Q. What in vitro models are suitable for initial screening of biological activity for this compound?

- Methodological Answer : Use immortalized cell lines (e.g., human trabecular meshwork cells or conjunctival fibroblasts) for preliminary assays. Standardize protocols for proliferation (MTT assay) and apoptosis (Annexin V/PI staining with flow cytometry). Include positive controls (e.g., staurosporine for apoptosis) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in modulating ion channel activity?

- Methodological Answer : Employ whole-cell patch clamp electrophysiology to measure chloride currents in transfected HEK293 cells or primary smooth muscle cells. Compare inhibition efficacy with known blockers (e.g., NPPB for Cl⁻ channels or DIDS for anion exchangers). Use voltage-step protocols to assess voltage dependence and reversibility via washout experiments .

Q. What strategies resolve contradictory data on cell-type-specific effects of this compound (e.g., proliferation vs. apoptosis)?

- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed pathways (e.g., TGF-β1 for fibrosis or p53 for apoptosis). Perform co-treatment experiments with pathway-specific inhibitors (e.g., SB431542 for TGF-β1 signaling). Validate findings using siRNA knockdown of target genes in discrepant cell models .

Q. How can the specificity of this compound as a chloride channel inhibitor be validated?

- Methodological Answer : Use a panel of structurally diverse chloride channel blockers (e.g., NPPB, flufenamic acid, tamoxifen) in parallel assays. Generate concentration-inhibition curves to calculate IC₅₀ values and compare selectivity ratios. Test in chloride-transport-deficient cell lines (e.g., CRISPR-Cas9-edited ClC-2 knockouts) to confirm on-target effects .

Q. What experimental designs are optimal for studying mitochondrial involvement in apoptosis induced by this compound?

- Methodological Answer : Monitor mitochondrial membrane potential (ΔΨm) using JC-1 dye and assess cytochrome c release via subcellular fractionation. Combine with caspase-3/7 activity assays and BH3 profiling to distinguish intrinsic vs. extrinsic apoptosis pathways. Validate using cyclosporine A (mitochondrial permeability transition pore inhibitor) .

Data Analysis and Interpretation

Q. How should researchers address variability in dose-response outcomes across studies?

- Methodological Answer : Standardize protocols by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ and assess curve steepness. Perform meta-analyses of published data to identify confounding factors (e.g., cell passage number, serum concentration) .

Q. What statistical approaches are recommended for analyzing time-dependent effects on ion channel modulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.